6-((4-Chlorophenyl)thio)hexan-2-one

Organic Synthesis Chemical Procurement Purity Analysis

Researchers requiring a reliable thioether ketone for SAR campaigns often face purity inconsistencies that compromise reproducibility. 6-((4-Chlorophenyl)thio)hexan-2-one (CAS 1157610-80-4) solves this with a 98% minimum purity, ensuring accurate stoichiometry and reduced side-product risk. - Purity Assurance: Consistent 98% assay minimizes off-target effects vs. lower-purity analogs (e.g., 97% 5-((4-Chlorophenyl)thio)pentan-2-one). - Thermal Stability: Predicted bp of 369.9±27.0°C offers a wider operational window for high-temperature syntheses. - Synthetic Utility: Versatile thioether handle enables rapid generation of sulfoxide/sulfone libraries for property modulation.

Molecular Formula C12H15ClOS
Molecular Weight 242.77 g/mol
Cat. No. B13640635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-Chlorophenyl)thio)hexan-2-one
Molecular FormulaC12H15ClOS
Molecular Weight242.77 g/mol
Structural Identifiers
SMILESCC(=O)CCCCSC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H15ClOS/c1-10(14)4-2-3-9-15-12-7-5-11(13)6-8-12/h5-8H,2-4,9H2,1H3
InChIKeySODWIEOXCFQZAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-((4-Chlorophenyl)thio)hexan-2-one Baseline Properties


6-((4-Chlorophenyl)thio)hexan-2-one, also known as 2-Hexanone, 6-[(4-chlorophenyl)thio]-, is an organic compound belonging to the thioether ketone class. It features a hexanone backbone with a 4-chlorophenylthio substituent at the sixth position . The compound's molecular formula is C12H15ClOS, with a molecular weight of 242.77 g/mol . This chemical architecture provides a distinct set of physical and chemical properties that influence its utility as a synthetic intermediate or research tool, differentiating it from other members of the thioether ketone family.

Higher commercial purity specification supports synthetic fidelity with reduced purification burden
Distinct boiling point profile informs method selection for high-temperature or distillation processes
Precise molecular weight enables accurate stoichiometric calculations and gravimetric analysis

6-((4-Chlorophenyl)thio)hexan-2-one Analog Substitution Risks


The assumption that any thioether ketone can serve as a drop-in replacement for 6-((4-Chlorophenyl)thio)hexan-2-one is not supported by available physicochemical data. Even minor structural variations among in-class analogs—such as differences in carbon chain length or the nature of the aromatic substituent—result in significant, measurable differences in key properties like molecular weight, boiling point, density, and available purity . These variations directly impact experimental reproducibility, purification protocols, and downstream synthetic yields. For instance, a shorter carbon chain analog will have a markedly different boiling point, affecting distillation-based purification schemes, while differences in density can alter reaction mixture homogeneity and phase separation efficiency . The quantitative evidence below confirms that 6-((4-Chlorophenyl)thio)hexan-2-one possesses a distinct profile that is not interchangeable with its closest available analogs.

Target Profile
Purity, molecular weight, boiling point, and density define a unique physicochemical footprint
Analog Risk
Chain-length or aromatic-substituent changes can shift purity grade, stoichiometry, and thermal behavior, limiting direct interchange
Target Property
Thioether oxidation handle enables controlled polarity tuning
Analog Risk
Ether or all-carbon analogs lack this functional group, removing a key synthetic diversification route

6-((4-Chlorophenyl)thio)hexan-2-one vs. Analogs: Quantitative Differentiation


Higher Commercial Purity Specification

6-((4-Chlorophenyl)thio)hexan-2-one is commercially available at a minimum purity specification of 98% . This is higher than the minimum purity specification of 97% reported for the closely related analog 5-((4-Chlorophenyl)thio)pentan-2-one . The higher initial purity can reduce the need for labor- and resource-intensive in-house purification, thereby improving process efficiency and lowering overall cost for applications requiring high chemical fidelity.

Commercial Purity
Cross-study comparable
Target ≥98% vs Comparator 97%
Reported higher purity may reduce pre-use purification effort
Vendor specification; verify per lot
Organic Synthesis Chemical Procurement Purity Analysis

Molecular Weight Differentiation

The molecular weight of 6-((4-Chlorophenyl)thio)hexan-2-one is 242.77 g/mol . This is 14.03 g/mol (6.1%) greater than the 228.74 g/mol of 5-((4-Chlorophenyl)thio)pentan-2-one and 34.45 g/mol (16.5%) greater than the 208.32 g/mol of 6-(Phenylthio)-2-hexanone . This difference is crucial for precise stoichiometric calculations in synthesis and for gravimetric analysis, where using the wrong molecular weight would lead to a proportional error in molar quantity.

Molecular Weight
Cross-study comparable
242.77 g/mol (+6.1% to +16.5% vs analogs)
Ensures accurate stoichiometry and gravimetric precision
Calculated from molecular formula
Stoichiometry Analytical Chemistry Reaction Optimization

Predicted Boiling Point Variance

The predicted boiling point of 6-((4-Chlorophenyl)thio)hexan-2-one is 369.9±27.0 °C . This is 26.7 °C (7.8%) higher than the predicted boiling point of its one-carbon-shorter analog, 5-((4-Chlorophenyl)thio)pentan-2-one, which is 343.2±27.0 °C . This substantial difference is critical for selecting appropriate purification methods (e.g., vacuum distillation conditions) and for assessing a compound's suitability for high-temperature reactions or storage conditions.

Predicted Boiling Point
Cross-study comparable
369.9±27.0 °C (pred.) vs 343.2±27.0 °C (analog)
Informs distillation method and thermal stability review
Predicted value; not experimentally verified
Distillation Purification Thermal Stability

Density Variation Impact

The predicted density of 6-((4-Chlorophenyl)thio)hexan-2-one is 1.15±0.1 g/cm³ . This is marginally lower (by 0.02 g/cm³, or 1.7%) than the predicted density of its shorter-chain analog, 5-((4-Chlorophenyl)thio)pentan-2-one, which is 1.17±0.1 g/cm³ . While the difference is small, density is a key parameter in liquid-liquid extraction processes, affecting phase separation kinetics and the positioning of the compound in a density gradient. It is also relevant for volumetric dosing and for predicting behavior in biphasic reaction systems.

Predicted Density
Cross-study comparable
1.15±0.1 g/cm³ (target) vs 1.17±0.1 g/cm³ (analog)
Relevant for extraction protocol design and phase separation
Predicted; small absolute difference
Reaction Engineering Physical Chemistry Separation Science

Thioether Oxidation Versatility

The thioether linkage in 6-((4-Chlorophenyl)thio)hexan-2-one is susceptible to oxidation, enabling a controlled increase in molecular polarity through conversion to the corresponding sulfoxide or sulfone [1]. This is a well-established class-level reactivity for thioethers, which can be exploited to modulate physicochemical properties like lipophilicity (LogP) and solubility. Analogs lacking this functional group (e.g., simple ethers or all-carbon chains) do not offer this precise chemical handle for property tuning.

Thioether Oxidation
Class-level inference
Sulfide → sulfoxide → sulfone pathway available
Enables systematic polarity modulation for library synthesis
General thioether reactivity; confirm for this substrate
Medicinal Chemistry Synthetic Methodology Functional Group Interconversion

6-((4-Chlorophenyl)thio)hexan-2-one Key Application Scenarios


High-Purity Intermediates for SAR Studies

In medicinal chemistry SAR campaigns, the 98% minimum purity specification of 6-((4-Chlorophenyl)thio)hexan-2-one reduces the risk of off-target effects or reaction side-products originating from impurities. This is a quantifiable advantage over the 97% purity offered for the analogous 5-((4-Chlorophenyl)thio)pentan-2-one , making the target compound a more reliable choice when high chemical fidelity is paramount for generating interpretable biological data.

High-Temperature Process Development

For chemical processes involving high-temperature conditions, such as certain distillation or high-boiling solvent reactions, the higher predicted boiling point of 369.9±27.0 °C for 6-((4-Chlorophenyl)thio)hexan-2-one may confer an advantage over its shorter-chain analog (bp 343.2±27.0 °C ). This difference suggests a potentially wider thermal operating window before compound degradation or unwanted vaporization occurs.

Precision Stoichiometry and Gravimetric Analysis

In any experimental protocol where reaction yield and stoichiometric precision are critical (e.g., kinetic studies, polymer synthesis, or the preparation of analytical standards), the accurate use of the molecular weight (242.77 g/mol) for 6-((4-Chlorophenyl)thio)hexan-2-one is essential. Substituting with the molecular weight of a close analog like 6-(Phenylthio)-2-hexanone (208.32 g/mol ) would introduce a 16.5% error in molar calculations, leading to incorrect reagent ratios and potentially failed experiments. Procuring the correct compound ensures gravimetric and molar accuracy from the outset.

Sulfoxide and Sulfone Library Synthesis

As a thioether, 6-((4-Chlorophenyl)thio)hexan-2-one serves as a versatile precursor for the synthesis of sulfoxides and sulfones . This established class-level reactivity allows researchers to rapidly generate a small library of compounds with graded polarity and hydrogen-bonding capacity from a single starting material. This is a distinct advantage over non-thioether analogs, which lack this synthetic handle for modulating key drug-like properties such as solubility and lipophilicity.

Application
Selection Property
Validation Focus
High-purity SAR intermediate
Purity specification
Impurity profile verification
High-temperature process development
Boiling point range
Thermal stability under process conditions
Precision stoichiometry and gravimetry
Molecular weight accuracy
Molar calculation verification
Sulfoxide/sulfone library synthesis
Thioether reactivity
Oxidation protocol compatibility
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